REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:13])[C:4]2[C:9]([C:10](=O)[CH:11]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[S:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[S:19]([NH2:22])(=[O:21])=[O:20]>C(OCC)(=O)C>[Cl:1][C:2]1[C:3](=[O:13])[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:10](=[N:22][S:19]([C:15]2[S:14][CH:18]=[CH:17][CH:16]=2)(=[O:21])=[O:20])[CH:11]=1
|
Name
|
|
Quantity
|
385.2 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(C2=CC=CC=C2C(C1)=O)=O
|
Name
|
|
Quantity
|
326.4 mg
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)S(=O)(=O)N
|
Name
|
TiCl4 dichloromethylene
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The insoluble was removed by filtrate through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The brown insoluble stuff was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was again concentrated to dryness
|
Type
|
FILTRATION
|
Details
|
the yellow solid was filtered
|
Type
|
WASH
|
Details
|
The solid was washed with ethyl acteate/hexane (1:1)
|
Type
|
CUSTOM
|
Details
|
dried over vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(C2=CC=CC=C2C1=O)=NS(=O)(=O)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 377.7 mg | |
YIELD: PERCENTYIELD | 55.9% | |
YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |